molecular formula C8H8N4S B459505 4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile CAS No. 664994-02-9

4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B459505
CAS No.: 664994-02-9
M. Wt: 192.24g/mol
InChI Key: YLCLSIFPMZBASX-UHFFFAOYSA-N
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Biological Activity

4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-amino-pyrimidine derivatives, including the compound . For instance, a study evaluated the encapsulation of 4-amino-pyrimidine in liposomes, demonstrating significant cytotoxic effects against HeLa cells (cervical cancer) with a cell viability reduction of approximately 75.91% at a concentration of 20 μg/mL . In vivo tests using sarcoma 180 tumor models showed tumor inhibition rates of 66.47% for encapsulated forms compared to lower rates for free compounds and standard treatments like 5-fluorouracil .

Formulation Tumor Inhibition Rate (%)
Liposomal 4-amino-pyrimidine66.47
Free 4-amino-pyrimidine50.46
5-Fluorouracil14.47

Antiprotozoal Activity

The compound's structural analogs have been assessed for their inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of malaria parasites. Molecular docking studies indicated promising binding affinities, suggesting that modifications to the pyrimidine structure could enhance potency against malaria .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell proliferation.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

A notable study involved the administration of liposomal formulations containing the compound in a controlled animal model. Results demonstrated a significant reduction in tumor size and improved survival rates compared to controls, further validating its therapeutic potential .

Properties

IUPAC Name

4-amino-2-prop-2-enylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h2,5H,1,3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLSIFPMZBASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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